methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate
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Overview
Description
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Benzyloxy Group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide (BnBr) and a base like sodium hydride (NaH).
Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Corresponding alcohol.
Substitution: Free amino acid.
Scientific Research Applications
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The benzyloxy group can undergo metabolic transformations, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-(benzyloxy)-2-amino butanoate: Lacks the Boc protection, making it more reactive.
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}pentanoate: Contains an additional carbon in the backbone, altering its reactivity and applications.
Uniqueness
Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)21-5)18-16(20)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAKSQLBNQCXRA-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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